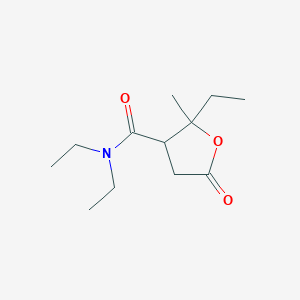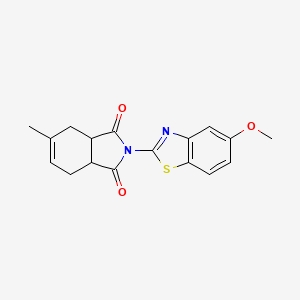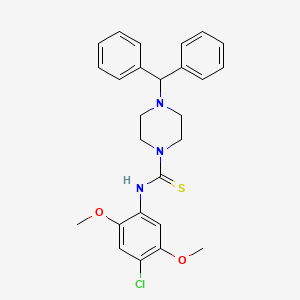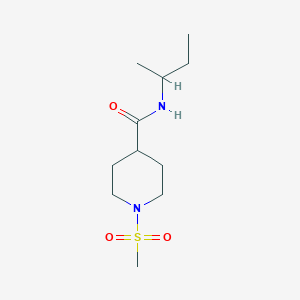
2-(4-Bromophenyl)-3,3,6-trimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
Overview
Description
2-(4-Bromophenyl)-3,3,6-trimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group, a tetrahydroquinoline core, and an acetate ester functional group
Scientific Research Applications
2-(4-Bromophenyl)-3,3,6-trimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3,3,6-trimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a brominated precursor in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the hydroxyl group on the tetrahydroquinoline core using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3,3,6-trimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3,3,6-trimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the tetrahydroquinoline core can interact with biological macromolecules. The acetate ester group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A simpler compound with a bromophenyl group and an acetic acid moiety.
Ethyl 2-(4-bromophenyl)acetate: Similar structure but with an ethyl ester instead of the tetrahydroquinoline core.
2-(4-Bromophenyl)quinoline: Lacks the tetrahydroquinoline core and acetate ester group.
Uniqueness
2-(4-Bromophenyl)-3,3,6-trimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is unique due to its combination of a bromophenyl group, a tetrahydroquinoline core, and an acetate ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
[2-(4-bromophenyl)-3,3,6-trimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-12-5-10-17-16(11-12)19(24-13(2)23)20(3,4)18(22-17)14-6-8-15(21)9-7-14/h5-11,18-19,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDLRVDXGOYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C(C2OC(=O)C)(C)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-fluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4062424.png)
![ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062425.png)

![N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062438.png)
![N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B4062446.png)
![N-[(2-methoxypyrimidin-5-yl)methyl]-2-methyl-N-[(3-methyl-2-thienyl)methyl]propan-1-amine](/img/structure/B4062449.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyanophenyl)butanamide](/img/structure/B4062456.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4062470.png)

![2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4062486.png)
![4-[5-[(2-Fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine;hydrochloride](/img/structure/B4062500.png)
![N-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(pyridin-4-ylmethyl)ethanamine](/img/structure/B4062511.png)

